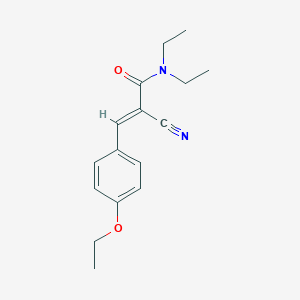![molecular formula C18H28N2O2 B449191 2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE](/img/structure/B449191.png)
2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE is a chemical compound with the molecular formula C18H28N2O2 and a molecular weight of 304.42712 This compound is characterized by its complex structure, which includes an ethyl group, a butanoyl group, and an amide linkage
Preparation Methods
The synthesis of 2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE involves multiple steps. The primary synthetic route includes the reaction of 2-ethylbutanoic acid with 4-aminophenylbutanamide under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the amide bond. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Scientific Research Applications
2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
2-ETHYL-N-[4-(2-ETHYLBUTANAMIDO)PHENYL]BUTANAMIDE can be compared with similar compounds such as:
- N-ethyl-N-{4-[(2-ethylbutanoyl)amino]phenyl}butanamide
- 2-methyl-N-{4-[(2-ethylbutanoyl)amino]phenyl}butanamide
- 2-ethyl-N-{4-[(2-methylbutanoyl)amino]phenyl}butanamide
These compounds share similar structural features but differ in the substitution patterns on the ethyl and butanoyl groups. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
Molecular Formula |
C18H28N2O2 |
|---|---|
Molecular Weight |
304.4g/mol |
IUPAC Name |
2-ethyl-N-[4-(2-ethylbutanoylamino)phenyl]butanamide |
InChI |
InChI=1S/C18H28N2O2/c1-5-13(6-2)17(21)19-15-9-11-16(12-10-15)20-18(22)14(7-3)8-4/h9-14H,5-8H2,1-4H3,(H,19,21)(H,20,22) |
InChI Key |
LVQBPCSWCZJKEX-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)NC(=O)C(CC)CC |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)NC(=O)C(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B449109.png)
![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-naphthylmethylene)propanohydrazide](/img/structure/B449111.png)
![2,6-dichloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)benzamide](/img/structure/B449115.png)
![N'-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE](/img/structure/B449120.png)
![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(5-bromo-2,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B449121.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[4-(dimethylamino)benzylidene]propanohydrazide](/img/structure/B449122.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-(4-chloro-2-methylphenoxy)butanohydrazide](/img/structure/B449123.png)

![2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-chlorobenzylidene)propanohydrazide](/img/structure/B449125.png)
![3-chloro-N'-[1-(5-ethyl-2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B449127.png)
![2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'-{[2-(BENZYLOXY)PHENYL]METHYLENE}ACETOHYDRAZIDE](/img/structure/B449130.png)
![N'-{2-[(4-bromobenzyl)oxy]benzylidene}-2-(4-methoxyanilino)butanohydrazide](/img/structure/B449131.png)
![Propyl 2-[(trichloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B449133.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B449135.png)
